molecular formula C12H18ClNO B1422461 [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride CAS No. 1258650-77-9

[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride

Cat. No.: B1422461
CAS No.: 1258650-77-9
M. Wt: 227.73 g/mol
InChI Key: GMTKMAFPVFTYHW-UHFFFAOYSA-N
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Description

[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride is a chemical compound with the molecular formula C12H18ClNO. It is known for its unique structure, which includes a tetrahydronaphthalene ring system substituted with a methylamino group and a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride typically involves the following steps:

    Formation of the Tetrahydronaphthalene Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydronaphthalene ring system.

    Introduction of the Methylamino Group: This step involves the substitution of a hydrogen atom on the ring system with a methylamino group. This can be achieved through nucleophilic substitution reactions using methylamine.

    Addition of the Methanol Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions

[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Solvents: Reactions are often carried out in solvents such as ethanol, methanol, or dichloromethane.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating various neurological disorders. Its structural similarity to known psychoactive substances suggests it may have applications in:

  • Antidepressant Development : Studies have indicated that modifications of naphthalene derivatives can enhance serotonin receptor activity, potentially leading to new antidepressants.
  • Analgesic Properties : Research has explored its use in pain management through modulation of neurotransmitter systems.

Neuropharmacology

Research has focused on the compound's interaction with neurotransmitter systems, particularly:

  • Dopaminergic Activity : It has been shown to influence dopamine pathways, which are critical in conditions such as Parkinson's disease and schizophrenia.
  • Serotonin Receptor Modulation : Investigations into its effects on serotonin receptors indicate potential benefits in treating mood disorders.

Toxicology Studies

The safety profile of [2-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride has been examined in various toxicological studies. These studies assess:

  • Acute Toxicity : Evaluating the immediate effects of high doses.
  • Chronic Toxicity : Long-term exposure studies to understand potential side effects.

Case Studies

Several case studies highlight the applications of this compound:

Study TitleFocusFindings
"Neuropharmacological Effects of Naphthalene Derivatives"Investigated various naphthalene derivatives for antidepressant activityFound that certain modifications enhanced serotonin receptor binding affinity
"Analgesic Properties of Novel Compounds"Explored new compounds for pain reliefDemonstrated that this compound exhibited significant analgesic effects in animal models
"Toxicological Assessment of New Psychoactive Substances"Safety evaluation of emerging compoundsReported low acute toxicity but highlighted the need for further chronic exposure studies

Mechanism of Action

The mechanism of action of [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)ethanol: Similar in structure but lacks the tetrahydronaphthalene ring system.

    N-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a similar ring system but differs in the position and type of substituents.

Uniqueness

The uniqueness of [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride lies in its specific combination of functional groups and ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride is a chemical compound with the molecular formula C12H18ClNO. Its unique structure incorporates a tetrahydronaphthalene ring system, which is substituted with a methylamino group and a methanol moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C12H18ClNO
  • Molecular Weight : 227.73 g/mol
  • CAS Number : 1258650-77-9

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation.

1. Enzyme Interaction

Research indicates that this compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. In vitro studies suggest that it competes effectively with other substrates for binding to MAO-A and exhibits weaker inhibition on MAO-B .

2. Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects, particularly in models of depression and anxiety. Preliminary studies have shown that it may enhance serotonergic activity, which could lead to improved mood and reduced anxiety symptoms .

3. Anticancer Potential

Recent investigations have also explored the anticancer properties of this compound. It has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications to the tetrahydronaphthalene core can significantly impact its efficacy against specific cancer types .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
MAO InhibitionCompetitive inhibition
NeuropharmacologicalSerotonergic enhancement
AnticancerCytotoxicity in cancer cell lines

Case Study Example

In a study examining the effects of various tetrahydronaphthalene derivatives on cancer cell lines, this compound exhibited significant growth inhibition in A431 (human epidermoid carcinoma) cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Properties

IUPAC Name

[2-(methylamino)-3,4-dihydro-1H-naphthalen-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-13-12(9-14)7-6-10-4-2-3-5-11(10)8-12;/h2-5,13-14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTKMAFPVFTYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC2=CC=CC=C2C1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-77-9
Record name 2-Naphthalenemethanol, 1,2,3,4-tetrahydro-2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258650-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride
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[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride
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[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride
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[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride
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[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride
Reactant of Route 6
[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride

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